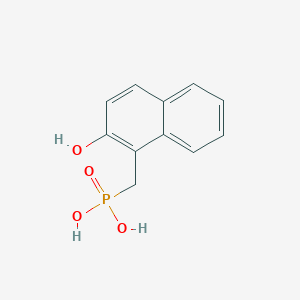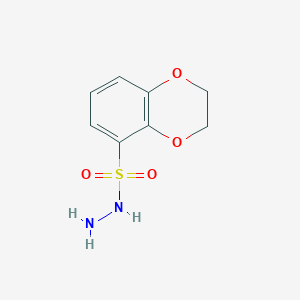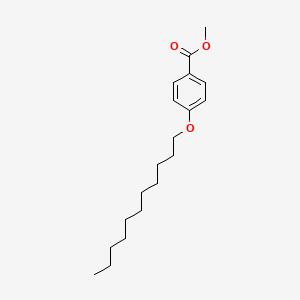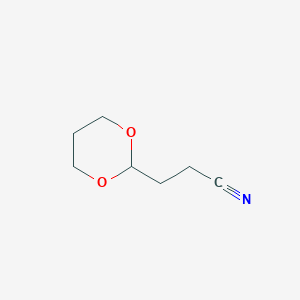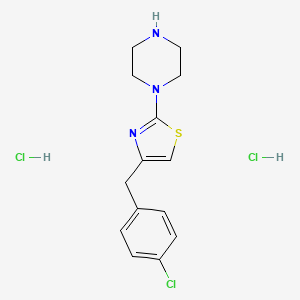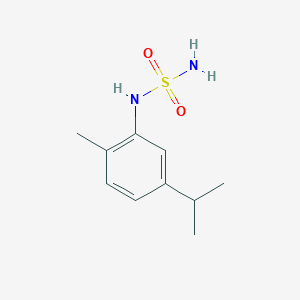
Sulfamide,carvacryl-(7ci,8ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, carvacryl- (7CI,8CI): . This compound is a derivative of sulfamide and carvacrol, combining the properties of both functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, carvacryl- (7CI,8CI) typically involves the reaction of carvacrol with sulfamide under controlled conditions. One common method includes the use of chlorosulfonyl isocyanate (CSI) as a reagent, which reacts with carvacrol to form the desired sulfamide derivative . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of Sulfamide, carvacryl- (7CI,8CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Sulfamide, carvacryl- (7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Sulfamide, carvacryl- (7CI,8CI) is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .
Biology: The compound has been studied for its antibacterial properties, showing significant activity against various bacterial strains .
Industry: In the industrial sector, Sulfamide, carvacryl- (7CI,8CI) can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sulfamide, carvacryl- (7CI,8CI) involves its interaction with bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The compound targets enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the bacterial metabolic pathway, leading to cell death.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Carvacrol: A phenolic compound with antimicrobial and anticancer properties.
Uniqueness: Sulfamide, carvacryl- (7CI,8CI) combines the properties of both sulfamide and carvacrol, making it unique in its dual functionality
Properties
CAS No. |
6825-29-2 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
InChI Key |
PPTUAHLABOVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
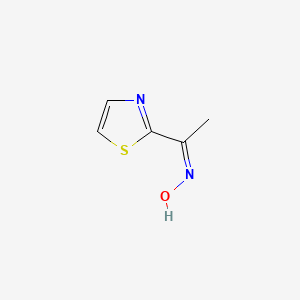
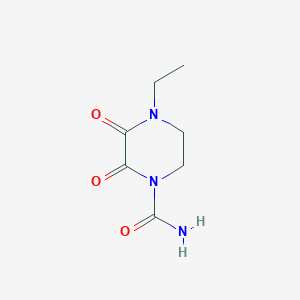
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
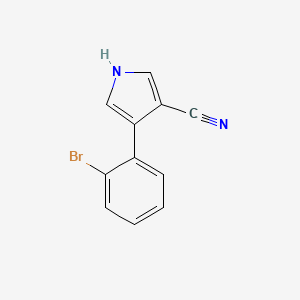
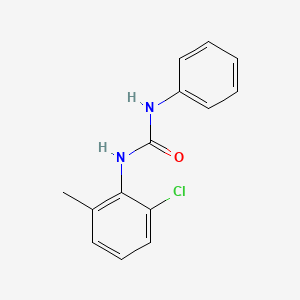
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
